molecular formula C7H12O2 B6252942 3-(Cyclopropylmethoxy)propanal CAS No. 1341843-11-5

3-(Cyclopropylmethoxy)propanal

Cat. No.: B6252942
CAS No.: 1341843-11-5
M. Wt: 128.17 g/mol
InChI Key: UWQTVLZBPSVBRV-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propanal is an aldehyde derivative featuring a cyclopropylmethoxy group (–OCH₂C₃H₅) attached to the third carbon of a propanal backbone. This compound is characterized by its reactive aldehyde functional group and the sterically constrained cyclopropyl moiety, which may influence its electronic and steric properties.

Properties

CAS No.

1341843-11-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(cyclopropylmethoxy)propanal

InChI

InChI=1S/C7H12O2/c8-4-1-5-9-6-7-2-3-7/h4,7H,1-3,5-6H2

InChI Key

UWQTVLZBPSVBRV-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethoxy)propanal typically involves the reaction of cyclopropylmethanol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where cyclopropylmethanol is reacted with 3-bromopropanal in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Reagents like Grignard reagents are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed:

    Oxidation: 3-(Cyclopropylmethoxy)propanoic acid.

    Reduction: 3-(Cyclopropylmethoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 3-(cyclopropylmethoxy)propanal exerts its effects is primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming Schiff bases with amines or undergoing nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(cyclopropylmethoxy)propanal with structurally related aldehydes and propanal derivatives, emphasizing substituent effects, applications, and key research findings:

Compound Structure Key Features Applications/Findings References
This compound Propanal with cyclopropylmethoxy group at C3 - Cyclopropyl group introduces steric strain and electron-donating properties. Intermediate in synthesis of benzofuran derivatives (e.g., antiviral or anti-inflammatory agents).
3-Benzyloxypropanal Propanal with benzyloxy group (–OCH₂C₆H₅) at C3 - Bulky benzyl group enhances lipophilicity. Used in fine chemical synthesis; no direct bioactivity reported in evidence.
3-(3-Methoxyphenyl)propanal Propanal with 3-methoxyphenyl group at C3 - Aromatic methoxy group may confer antioxidant activity. Isolated from marine algae; exhibits antioxidant properties.
3-(2-Chlorophenyl)propanal Propanal with 2-chlorophenyl group at C3 - Electron-withdrawing chloro group modulates reactivity. Commercial availability as a lab reagent; applications in specialty chemical synthesis.
Compound 26 () 2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-bipyridin-5-yl)benzonitrile - Cyclopropylmethoxy substituent improves binding affinity vs. propyl analogs. SARS-CoV-2 Mpro inhibitor; demonstrates substituent-dependent bioactivity.

Key Observations:

Benzyloxy vs. Cyclopropylmethoxy: Benzyloxy derivatives (e.g., 3-benzyloxypropanal) are more lipophilic, whereas cyclopropylmethoxy analogs may offer better metabolic stability due to reduced aromatic ring oxidation .

Reactivity :

  • Aldehydes like this compound are versatile intermediates. For example, oxidation of alcohols to aldehydes using Dess-Martin periodinane (DMP) is a common step in synthesizing benzofuran derivatives () .

Bioactivity :

  • Substituents significantly influence bioactivity. For instance, replacing a propyl group with cyclopropylmethoxy in SARS-CoV-2 inhibitors () improved inhibitory potency, likely due to enhanced hydrophobic interactions with enzyme pockets .

Industrial Relevance :

  • Cyclopropylmethoxy-containing compounds are prevalent in pharmaceuticals (e.g., Betaxolol Hydrochloride in ) and agrochemicals, highlighting the substituent’s versatility .

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